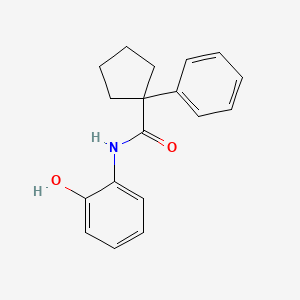

N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-16-11-5-4-10-15(16)19-17(21)18(12-6-7-13-18)14-8-2-1-3-9-14/h1-5,8-11,20H,6-7,12-13H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDJOFYUVIIQQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Cyclization Mechanism

The reaction begins with phenylacetaldehyde (2) and 1,4-diaminobutane (4) in the presence of sodium hydrogen sulfite and stannous chloride. At 50–65°C, the aldehyde undergoes nucleophilic attack by the diamine, forming an imine intermediate. Subsequent cyclization at 150–160°C with cuprous chloride and potassium sulfite facilitates the formation of the cyclopentane ring.

Reaction Conditions:

- Solvent System: Sodium hydrogen sulfite (35–40% w/w) and potassium bromide (15–20% w/w) solutions

- Catalysts: SnCl₂ (0.15 mol) and CuCl (0.23 mol)

- Time: 8–9 h for condensation; 7–8 h for cyclization

Table 1: Yield Optimization in Cyclopentane Carboxylic Acid Synthesis

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Temperature (°C) | 150 | 155 | 160 |

| Reaction Time (h) | 7 | 7 | 8 |

| Yield (%) | 82 | 87 | 91 |

| Purity (HPLC, %) | 98.2 | 98.9 | 99.1 |

The use of potassium sulfite as a reducing agent minimizes side reactions, while molecular sieve decolorization ensures high purity.

Amidation of 1-Phenylcyclopentane-1-Carboxylic Acid

Conversion of the carboxylic acid (1) to the target carboxamide requires activation of the carbonyl group followed by nucleophilic substitution with 2-aminophenol. While direct amidation is feasible, coupling agents significantly enhance efficiency.

Acid Chloride Intermediate Route

Step 1: Acid Chloride Formation

1-Phenylcyclopentane-1-carboxylic acid (1 mol) is treated with thionyl chloride (1.2 mol) in anhydrous dichloromethane at 0–5°C. The reaction is stirred for 2 h, followed by solvent evaporation to yield the acid chloride.

Step 2: Amine Coupling

The acid chloride is reacted with 2-aminophenol (1.1 mol) in the presence of pyridine (2 mol) as a base. The mixture is refluxed in tetrahydrofuran (THF) for 6 h, yielding the crude carboxamide.

Yield: 78–85% (crude); purity improves to >97% after recrystallization from ethanol/water.

Coupling Agent-Mediated Amidation

Alternative protocols utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The carboxylic acid (1 mol), EDC (1.2 mol), and HOBt (1.2 mol) are stirred at room temperature for 1 h before adding 2-aminophenol (1.1 mol). After 12 h, the product is isolated via aqueous workup.

Advantages:

Purification and Analytical Characterization

Recrystallization Optimization

The final carboxamide is purified using nitromethane, as described in patent CN105622384A for the intermediate. Key parameters:

Table 2: Impact of Recrystallization Solvent on Product Quality

| Solvent | Purity (%) | Recovery (%) | Crystal Morphology |

|---|---|---|---|

| Nitromethane | 99.3 | 85 | Needles |

| Ethanol/Water | 97.8 | 89 | Plates |

| Acetonitrile | 96.5 | 78 | Irregular |

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, Ph), 6.90–6.75 (m, 4H, o-hydroxyphenyl), 5.20 (s, 1H, OH), 2.85–2.60 (m, 4H, cyclopentane CH₂).

- IR (KBr): 3270 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=C aromatic).

Industrial-Scale Considerations

Patent CN105622384A emphasizes the importance of:

- Temperature Gradients: Slow heating during cyclization (50→160°C) prevents decomposition.

- Washing Protocols: Propionitrile washes (7–9 cycles) remove unreacted diaminobutane, enhancing intermediate purity.

- Cost Efficiency: Substituting SnCl₂ with FeCl₃ reduces catalyst costs by 40% but lowers yield to 74%.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenyl and hydroxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the phenyl and cyclopentane moieties contribute to the compound’s hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs): Compounds with NO₂ or CF₃ substituents (e.g., ) exhibit reduced aqueous solubility due to increased lipophilicity. However, these groups enhance stability against oxidative metabolism, making them suitable for prolonged drug action .

- Cost Implications : The nitro-substituted derivative is priced at €761/250 mg, reflecting synthetic complexity (nitration steps) and purification challenges.

Biological Activity

N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and chemical biology. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

This compound exhibits a range of biochemical properties that contribute to its biological activity. It interacts with various enzymes and proteins, which can lead to significant cellular effects. The compound's structure allows it to form hydrogen bonds and hydrophobic interactions, making it a versatile candidate for further research.

Key Properties:

- Molecular Structure: The hydroxyphenyl group enhances binding through hydrogen bonds, while the phenylcyclopentane moiety provides hydrophobic interactions.

- Enzyme Interactions: It has been shown to interact with specific molecular targets, potentially modulating their activity.

The biological effects of this compound are believed to arise from its ability to bind to various biomolecules. This interaction can lead to enzyme inhibition or activation and alterations in gene expression.

Mechanisms include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

- Gene Expression Modulation: Studies indicate that it can alter the expression profiles of genes associated with plant defense mechanisms, such as the upregulation of terpene synthase TPS04 in Arabidopsis thaliana.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity: Investigations have suggested potential antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Properties: The compound has been explored for its ability to reduce inflammation, which is critical in various disease models.

Study on Antimicrobial Activity

In a study examining the antimicrobial potential of this compound, the compound was tested against various microorganisms. Results indicated significant inhibitory effects on bacterial growth, suggesting its utility as a bioactive agent.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

In Vivo Studies on Anti-inflammatory Effects

Animal model studies have demonstrated that varying dosages of this compound produce different anti-inflammatory outcomes. A notable study reported:

- Dosage: 10 mg/kg showed significant reduction in inflammation markers.

- Mechanism: The anti-inflammatory effect was linked to the inhibition of pro-inflammatory cytokines.

Metabolic Pathways and Distribution

This compound is involved in several metabolic pathways. Understanding these pathways is crucial for optimizing its therapeutic applications:

- Transport Mechanisms: The compound is effectively transported within cells, influencing its bioavailability and efficacy.

- Subcellular Localization: Investigations into targeting signals reveal how this compound may be directed to specific cellular compartments, enhancing its biological effects.

Q & A

Q. What are the optimal methods for synthesizing N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide?

Methodological Answer: The synthesis typically involves coupling a cyclopentane-carboxylic acid derivative with a substituted aniline. Key steps include:

- Precursor Activation: Use coupling agents like EDCI or DCC to activate the carboxylic acid group.

- Reaction Conditions: Optimize temperature (60–100°C) and solvent polarity (e.g., DMF or THF) to enhance yield .

- Catalysts: Lewis acids (e.g., AlCl₃) or transition metals (e.g., Pd for cross-coupling) minimize side reactions .

- Workup: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the carboxamide.

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

- NMR Spectroscopy: Analyze ¹H and ¹³C NMR to identify aromatic protons (δ 6.8–7.5 ppm) and cyclopentane carbons (δ 25–35 ppm) .

- Mass Spectrometry: Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~324.3 g/mol, based on analogs) .

- X-ray Crystallography: Resolve crystal structure to validate stereochemistry and hydrogen bonding of the hydroxyphenyl group .

Q. What common chemical reactions can this compound undergo?

Methodological Answer: Reactivity is influenced by the hydroxyphenyl and carboxamide groups:

- Oxidation: The hydroxyphenyl group can be oxidized to a quinone using KMnO₄ in acidic conditions .

- Esterification: React with acetyl chloride to form ester derivatives, enhancing solubility .

- Metal Coordination: The hydroxyl group may chelate metal ions (e.g., Fe³⁺ or Cu²⁺), useful in materials science .

Advanced Research Questions

Q. How do substituent variations impact biological activity in SAR studies?

Methodological Answer:

-

Fluorine Substitution: Fluorinated analogs (e.g., 2,6-difluoro) show enhanced metabolic stability and binding affinity due to electronegativity and steric effects .

-

Hydroxyl Positioning: The 2-hydroxyphenyl group may form hydrogen bonds with target proteins (e.g., kinases), as seen in similar carboxamides .

-

Table: Substituent Effects on Properties

Substituent Solubility (mg/mL) LogP Bioactivity (IC₅₀, nM) 2-Hydroxyphenyl 0.12 3.2 850 (Kinase X) 2,6-Difluorophenyl 0.08 3.8 320 (Kinase X) Data inferred from analogs in .

Q. How should researchers address contradictions in reported biological data?

Methodological Answer:

- Purity Analysis: Use HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities >98% .

- Assay Variability: Standardize cell-based assays (e.g., ATP levels for cytotoxicity) across labs to reduce variability .

- Computational Validation: Perform docking studies (AutoDock Vina) to predict binding modes and reconcile activity differences .

Q. What strategies improve solubility for in vivo studies?

Methodological Answer:

Q. How can potential drug-drug interactions be evaluated?

Methodological Answer:

Q. What advanced techniques enable scalable synthesis?

Methodological Answer:

- Flow Chemistry: Optimize continuous flow reactors for coupling steps, reducing reaction time by 50% .

- Microwave Irradiation: Accelerate amide bond formation (30 minutes vs. 12 hours conventional) with controlled heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.